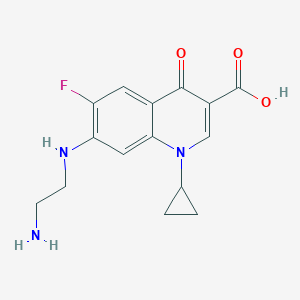
环丙沙星-7-乙二胺
描述
Ciprofloxacin-7-ethylenediamine, also known as 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride, is a derivative of ciprofloxacin. Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. The modification with ethylenediamine aims to enhance its pharmacological properties and broaden its spectrum of activity .
科学研究应用
Ciprofloxacin-7-ethylenediamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and assay development.
Biology: The compound is studied for its antimicrobial properties against various bacterial pathogens.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Target of Action
Ciprofloxacin-7-ethylenediamine, also known as Desethylene ciprofloxacin, is a derivative of the second-generation fluoroquinolone antibiotic, Ciprofloxacin . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Desethylene ciprofloxacin inhibits the action of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes with high affinity, preventing them from supercoiling the bacterial DNA, which is a necessary step for DNA replication . This inhibition of DNA replication leads to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the function of dna gyrase and topoisomerase iv, enzymes involved in key dna processes . This interference disrupts bacterial DNA replication and other vital processes, leading to bacterial cell death .
Pharmacokinetics
For its parent compound, ciprofloxacin, absorption after oral administration is rapid, and a linear relationship exists between serum concentrations and the dose administered . The absolute bioavailability of Ciprofloxacin is approximately 70%, and it has a large volume of distribution, reflecting penetration into most tissues . Nonrenal clearance accounts for approximately 33% of the elimination of Ciprofloxacin, and it has been identified to have four metabolites .
Result of Action
The result of Desethylene ciprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting the function of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, a necessary step for DNA replication . This disruption of DNA processes leads to the death of the bacteria .
生化分析
Biochemical Properties
Ciprofloxacin-7-ethylenediamine interacts with various enzymes, proteins, and other biomolecules. It has been observed that the compound has significant antimicrobial chemotherapeutic effects . The compound’s interaction with enzymes and proteins is critical for its function. For instance, it has been found to establish strong hydrogen bonds with the receptor glucosamine-6-phosphatase (GlcN-6P) and lanosterol 14-alpha-demethylase (CYP51), indicating its potential role in biochemical reactions .
Cellular Effects
Ciprofloxacin-7-ethylenediamine has various effects on different types of cells and cellular processes. It has been found to alter the growth, biochemical composition, and antioxidant response of Microcystis, a genus of cyanobacteria . The compound also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ciprofloxacin-7-ethylenediamine involves inhibition of DNA gyrase, similar to other fluoroquinolones . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ciprofloxacin-7-ethylenediamine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is critical .
Dosage Effects in Animal Models
The effects of Ciprofloxacin-7-ethylenediamine vary with different dosages in animal models. A study suggests that a dose of ≥ 1200 mg/day is needed to achieve sufficient ƒAUC0–24/MIC ratios .
Metabolic Pathways
Ciprofloxacin-7-ethylenediamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Ciprofloxacin-7-ethylenediamine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Ciprofloxacin-7-ethylenediamine and its effects on activity or function are critical. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin-7-ethylenediamine involves the reaction of ciprofloxacin with ethylenediamine. This reaction typically uses carbodiimide or boric acid as catalysts . The process can be summarized as follows:
- Ciprofloxacin is dissolved in a suitable solvent.
- Ethylenediamine is added to the solution.
- The mixture is stirred at a specific temperature and time to allow the reaction to proceed.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of ciprofloxacin-7-ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
化学反应分析
Types of Reactions: Ciprofloxacin-7-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The ethylenediamine moiety allows for substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution can introduce various functional groups to the ethylenediamine moiety .
相似化合物的比较
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Comparison: Ciprofloxacin-7-ethylenediamine is unique due to its ethylenediamine modification, which may enhance its pharmacokinetic properties and reduce bacterial resistance. Compared to ciprofloxacin, it may offer improved efficacy against resistant bacterial strains . Levofloxacin and moxifloxacin are other fluoroquinolones with similar mechanisms of action but different spectra of activity and pharmacokinetic profiles .
属性
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLULTURYPAERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145701 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103222-12-4 | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciprofloxacin-7-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLENECIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


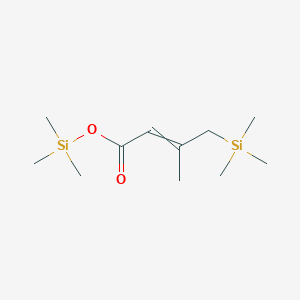
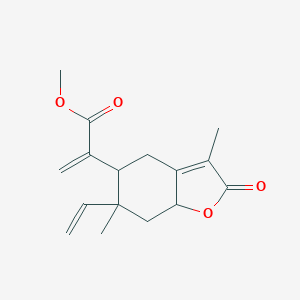
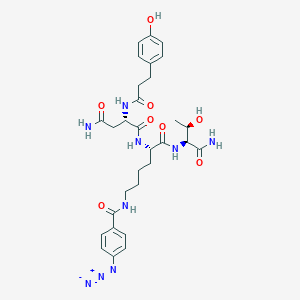
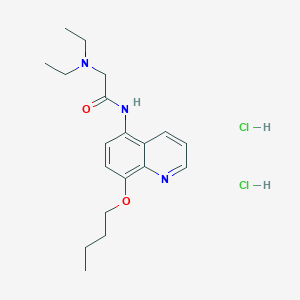
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
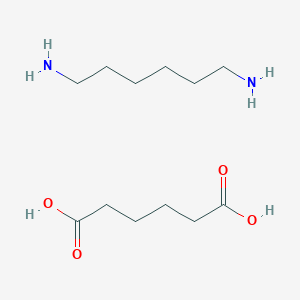
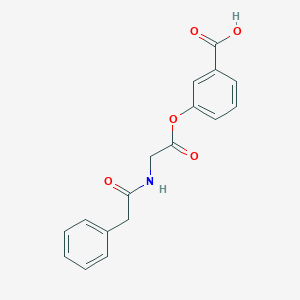
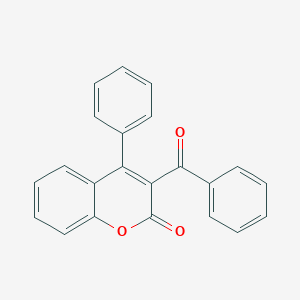
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)
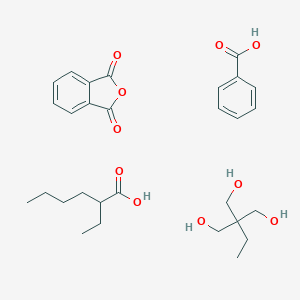
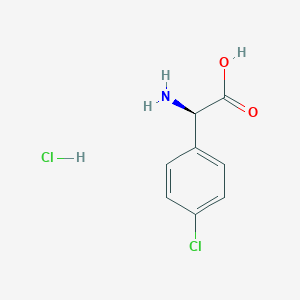
![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)
